Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a benzothiazole core fused with a triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Diazo-coupling reactions: These reactions involve the coupling of diazonium salts with aromatic compounds to form azo compounds, which can then be further modified.
Knoevenagel condensation: This reaction is used to form carbon-carbon double bonds between carbonyl compounds and active methylene compounds.
Biginelli reaction: This multicomponent reaction is used to synthesize dihydropyrimidinones, which can be further modified to introduce the desired functional groups.
Microwave irradiation: This technique accelerates the reaction process by providing rapid and uniform heating.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing green chemistry principles to minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of hydroxyl or amine groups.
Substitution: The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as hydroxide (OH⁻) or alkoxide ions, while electrophilic substitution reactions may involve electrophiles like halogens or acyl chlorides.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, or halogenated derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or functional groups.
Triazolopyrazine derivatives: These compounds feature the triazolopyrazine moiety but may differ in their overall structure and substituents.
Uniqueness: What sets Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-12-21-22-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-2-3-14-15(10-13)27-11-20-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWDDOHLQMQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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